

physical and chemical properties of Cyanomethyl methyl(phenyl)carbamodithioate

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Compound of Interest

Compound Name:	Cyanomethyl methyl(phenyl)carbamodithioate
Cat. No.:	B1354254

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An In-depth Technical Guide to Cyanomethyl methyl(phenyl)carbamodithioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanomethyl methyl(phenyl)carbamodithioate is a specialized organic compound primarily utilized as a chain transfer agent in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. This technique offers a method for synthesizing polymers with well-defined architectures, low polydispersity, and high end-group fidelity, which are crucial attributes for materials used in advanced applications, including drug delivery systems and biomaterials. This guide provides a comprehensive overview of the physical and chemical properties of **Cyanomethyl methyl(phenyl)carbamodithioate**, detailed experimental protocols for its synthesis and application, and a summary of its spectral characteristics.

Physical and Chemical Properties

Cyanomethyl methyl(phenyl)carbamodithioate is a solid material that ranges in color from white to orange to green as a powder or crystalline solid.[1][2] It is essential to store this compound under controlled conditions to maintain its stability and reactivity.

Table 1: General and Physical Properties of **Cyanomethyl methyl(phenyl)carbamodithioate**

Property	Value	Reference
IUPAC Name	Cyanomethyl N-methyl-N-phenylcarbamodithioate	
Synonyms	Methyl(phenyl)carbamodithioic Acid Cyanomethyl Ester, Cyanomethyl N-methyl-N-phenyl dithiocarbamate	[1]
CAS Number	76926-16-4	[1][2]
Molecular Formula	C ₁₀ H ₁₀ N ₂ S ₂	[1][2]
Molecular Weight	222.33 g/mol	[3]
Appearance	White to Orange to Green powder to crystal	[1][2]
Purity	>98.0% (HPLC)	[1][2]
Melting Point	88-92 °C	[3]
Storage Temperature	2-8°C	[3]

Table 2: Chemical and Safety Information for **Cyanomethyl methyl(phenyl)carbamodithioate**

Property	Value	Reference
SMILES	<chem>CN(C(=S)SCC#N)c1ccccc1</chem>	[1] [2]
InChI	1S/C10H10N2S2/c1-12(10(13)14-8-7-11)9-5-3-2-4-6-9/h2-6H,8H2,1H3	[3]
Hazard Classifications	Skin Sensitizer (Category 1)	[3]
Signal Word	Warning	[3]
Hazard Statements	H317 (May cause an allergic skin reaction)	[3]
Precautionary Statements	P261, P272, P280, P302 + P352, P333 + P313, P362 + P364	[3]
Storage Class	11 (Combustible Solids)	[3]
Solubility	Generally soluble in polar organic solvents. Low solubility in water.	[4]

Experimental Protocols

Synthesis of Cyanomethyl methyl(phenyl)carbamodithioate (General Procedure)

The synthesis of dithiocarbamate esters can be achieved through a one-pot reaction involving a secondary amine, carbon disulfide, and an alkylating agent.[\[5\]](#) The following is a generalized protocol that can be adapted for the synthesis of **Cyanomethyl methyl(phenyl)carbamodithioate**.

Materials:

- N-methylaniline
- Carbon disulfide (CS2)

- Sodium hydroxide (NaOH) or other suitable base
- 2-Chloroacetonitrile
- Ethanol or other suitable solvent
- Diethyl ether
- Anhydrous sodium sulfate

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve N-methylaniline in the chosen solvent.
- Cool the solution in an ice bath.
- Slowly add a solution of sodium hydroxide.
- To this mixture, add carbon disulfide dropwise while maintaining the low temperature. The reaction is often exothermic.
- Allow the reaction to stir for a specified time to form the sodium methyl(phenyl)dithiocarbamate salt.
- Add 2-chloroacetonitrile to the reaction mixture to act as the alkylating agent.
- Continue stirring at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, extract the product with diethyl ether.
- Wash the organic layer with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Purification of the crude product can be achieved by recrystallization.

Procedure:

- Select a suitable solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol/water).
- Dissolve the crude solid in a minimal amount of the hot solvent.
- If insoluble impurities are present, perform a hot gravity filtration.
- Allow the solution to cool slowly to room temperature to induce crystallization.
- Further cool the mixture in an ice bath to maximize crystal yield.
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[\[6\]](#)[\[7\]](#)

Application in RAFT Polymerization of Vinyl Acetate

Cyanomethyl methyl(phenyl)carbamodithioate is particularly effective as a chain transfer agent for the polymerization of vinyl acetate.[\[8\]](#)[\[9\]](#)

Materials:

- Vinyl acetate (monomer)
- Azobisisobutyronitrile (AIBN) (initiator)
- **Cyanomethyl methyl(phenyl)carbamodithioate** (RAFT agent)
- Benzene (solvent)
- Ampule or Schlenk tube

Procedure:

- Prepare a solution of vinyl acetate (2.0 mL, 23.23 mmol), AIBN (2.0 mg, 0.012 mmol), and **Cyanomethyl methyl(phenyl)carbamodithioate** (26.64 mg, 0.12 mmol) in an ampule.

- De-gas the contents of the ampule by three repeated freeze-pump-thaw cycles.
- Seal the ampule under vacuum.
- Polymerize by placing the sealed ampule in a heated oil bath at 60 °C for 16 hours.
- After polymerization, the polymer can be isolated and analyzed to determine molecular weight (Mn) and polydispersity index (PDI). For this specific protocol, a poly(vinyl acetate) with an Mn of 16,400 and a PDI of 1.25 was obtained after 16 hours, with a 91% conversion.

Predicted Spectral Data

While experimental spectra for **Cyanomethyl methyl(phenyl)carbamodithioate** are not readily available in the public domain, the following tables provide predicted key spectral features based on the known structure and typical values for the functional groups present.

Table 3: Predicted ^1H NMR Spectral Data (CDCl₃, 500 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~7.2 - 7.5	multiplet	5H	Aromatic protons (C ₆ H ₅)
~4.0	singlet	2H	Methylene protons (-S-CH ₂ -CN)
~3.6	singlet	3H	Methyl protons (-N-CH ₃)

Table 4: Predicted ^{13}C NMR Spectral Data (CDCl₃, 125 MHz)

Chemical Shift (δ , ppm)	Assignment
~200	Thiocarbonyl carbon (C=S)
~145	Aromatic quaternary carbon (C-N)
~129	Aromatic methine carbons (ortho-C)
~128	Aromatic methine carbon (para-C)
~126	Aromatic methine carbons (meta-C)
~116	Nitrile carbon (-CN)
~40	Methyl carbon (-N-CH ₃)
~25	Methylene carbon (-S-CH ₂ -CN)

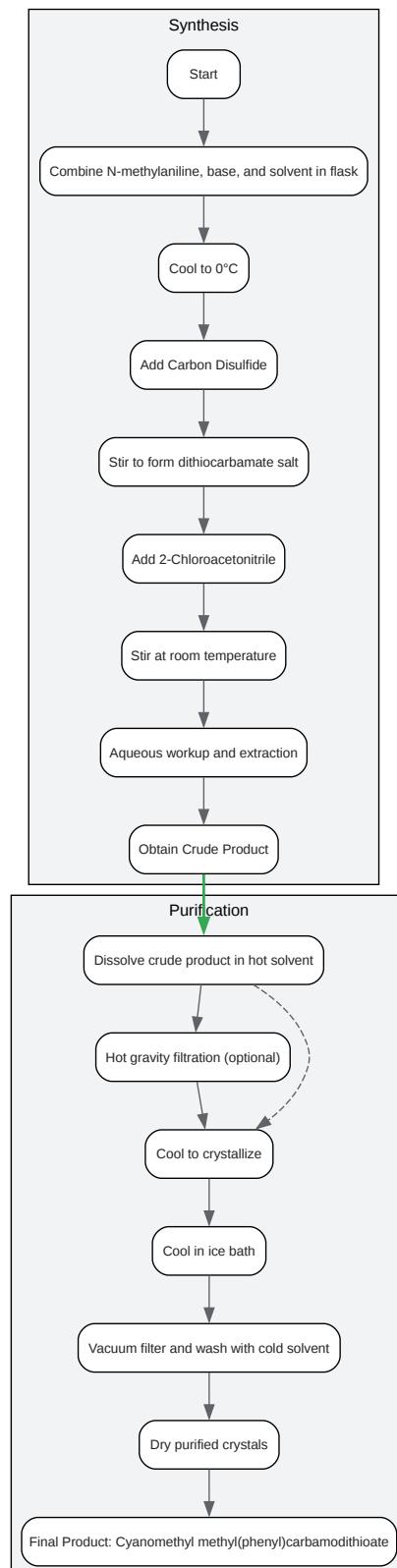
Table 5: Predicted Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group
~3100-3000	Aromatic C-H stretch
~2950-2850	Aliphatic C-H stretch
~2250	C≡N stretch (nitrile)
~1600, 1490	Aromatic C=C stretch
~1250-1050	C=S stretch (thiocarbonyl)

Mass Spectrometry: The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 222. Subsequent fragmentation may involve the loss of the cyanomethyl group (-CH₂CN) or other characteristic fragments.

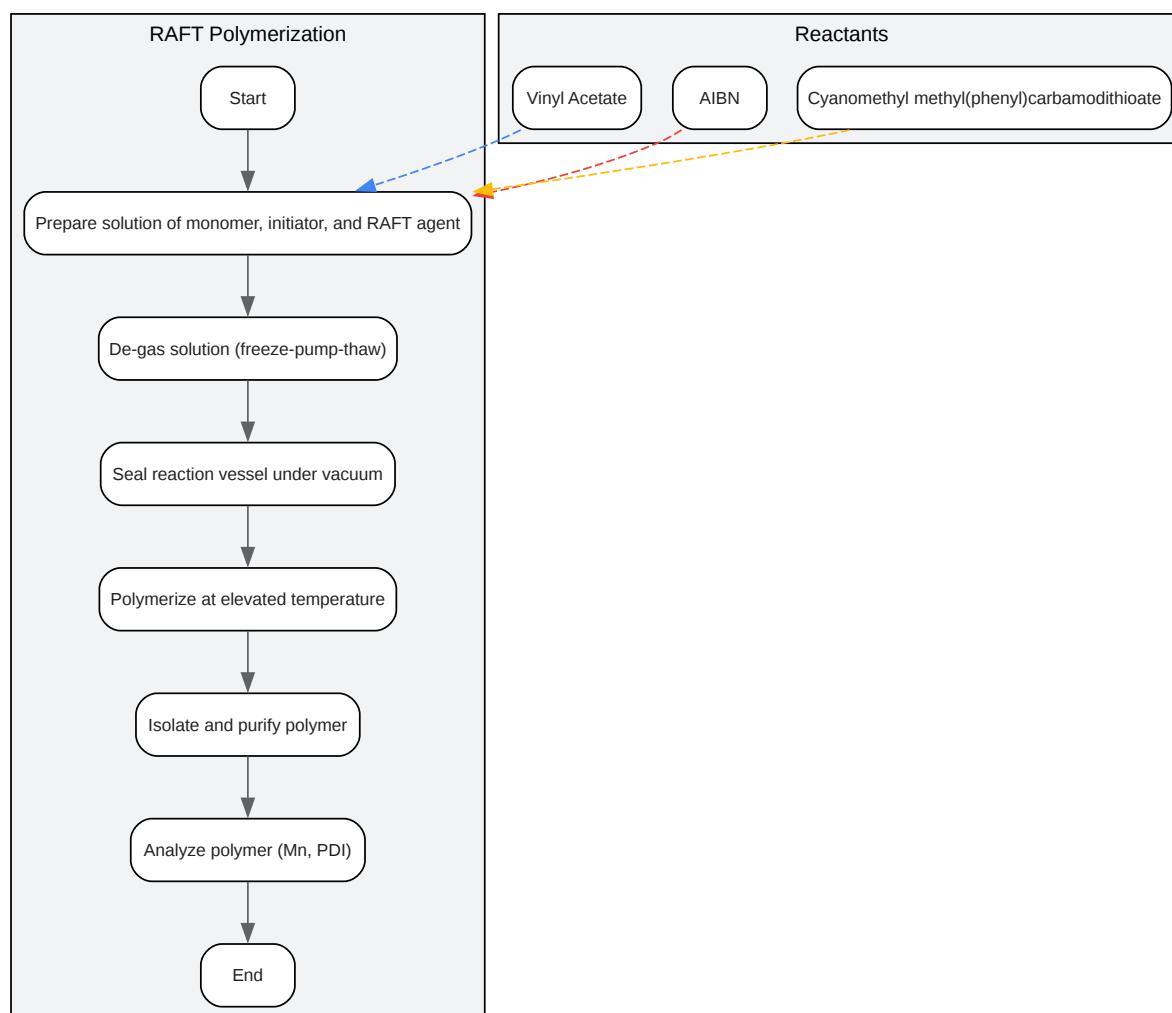
Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of a dithiocarbamate, such as **Cyanomethyl methyl(phenyl)carbamodithioate**.

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Caption: General workflow for the synthesis and purification of dithiocarbamates.

The following diagram illustrates the workflow for RAFT polymerization using **Cyanomethyl methyl(phenyl)carbamodithioate**.



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